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molecular formula C15H12ClN3 B8771019 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine CAS No. 827030-39-7

2-Chloro-N-(4-methylphenyl)quinazolin-4-amine

Cat. No. B8771019
M. Wt: 269.73 g/mol
InChI Key: VSNYBCAGINZHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (50 mg, 0.251 mmol) and 4-methylaniline (32 mg, 0.30 mmol) by a procedure similar to example 1b and was isolated as white powder (15 mg, 30%). 1H NMR (CDCl3): 7.97-7.89 (m, 3H), 7.71 (d, J=6.6 Hz, 2H), 7.64 (ddd, J=8.4, 6.6 and 2.1 Hz, 1H), 7.33 (d, J=6.6 Hz, 2H), 2.47 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1>>[Cl:1][C:2]1[N:11]=[C:10]([NH:18][C:17]2[CH:19]=[CH:20][C:14]([CH3:13])=[CH:15][CH:16]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
32 mg
Type
reactant
Smiles
CC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NC1=CC=C(C=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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